N-(3,3-DIMETHYL-2-BUTANYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE
Overview
Description
N-(3,3-DIMETHYL-2-BUTANYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is an organic compound with a complex structure that includes a thiophene ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIMETHYL-2-BUTANYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-dimethyl-2-butanol with thiophene-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-DIMETHYL-2-BUTANYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(3,3-DIMETHYL-2-BUTANYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism by which N-(3,3-DIMETHYL-2-BUTANYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,3-DIMETHYL-2-BUTANYL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE include other thiophene derivatives and carboxamides such as:
- 3,3-Dimethyl-2-butanol
- 4,5-Dimethylthiophene-2-carboxamide
- N-(3,3-Dimethyl-2-butanyl)-thiophene-3-carboxamide .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts .
Properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-8-9(2)16-7-11(8)12(15)14-10(3)13(4,5)6/h7,10H,1-6H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLRQBLOPSVLQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC(C)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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